Vibunazole

Description

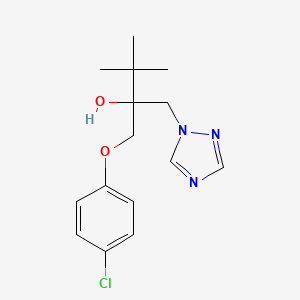

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPZTCGZAFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001251 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80456-55-9, 104358-25-0, 104358-26-1 | |

| Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vibunazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIBUNAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Voriconazole on the Fungal Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Voriconazole (B182144), a second-generation triazole antifungal agent, exhibits broad-spectrum efficacy against a wide range of fungal pathogens.[1][2] Its primary mechanism of action is the highly specific inhibition of a key fungal enzyme, lanosterol (B1674476) 14α-demethylase, which is a fungal cytochrome P450 (CYP) enzyme encoded by the ERG11 gene.[2][3][4] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[1][2][5] Inhibition of this enzyme by voriconazole leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[2][6] This dual-pronged disruption culminates in altered membrane permeability, malfunction of critical membrane enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect), particularly against molds like Aspergillus spp.[1][3][4]

Core Molecular Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Voriconazole's antifungal activity is centered on its potent and selective inhibition of the fungal lanosterol 14α-demethylase, also known as CYP51.[3][4] This enzyme catalyzes a crucial demethylation step in the conversion of lanosterol to ergosterol.[2] Voriconazole binds to the active site of CYP51, where the nitrogen atom (N-4) of its triazole ring coordinates with the heme iron atom in the enzyme's catalytic center. This binding prevents the natural substrate, lanosterol (or eburicol (B28769) in some filamentous fungi), from accessing the active site, thereby blocking its demethylation.[7][8]

The structural design of voriconazole, particularly the addition of an α-methyl group and a fluoropyrimidine ring, enhances its affinity and specificity for the fungal CYP51 enzyme compared to its mammalian homolog, which is involved in cholesterol biosynthesis.[3][9] This selectivity is a cornerstone of its therapeutic index, minimizing off-target effects in the host.

Figure 1: Voriconazole's molecular interaction with the CYP51 active site.

Disruption of the Ergosterol Biosynthesis Pathway

Ergosterol is a fundamental component of the fungal plasma membrane, regulating its fluidity, permeability, and the function of integral membrane proteins.[5][10] The ergosterol biosynthesis pathway is a complex, multi-step process. Voriconazole's inhibition of CYP51 constitutes a critical bottleneck in this pathway.

The consequences are twofold:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity of the fungal membrane. This leads to increased permeability and makes the cell vulnerable to osmotic stress.[2][11]

-

Toxic Sterol Accumulation: The blockage of lanosterol demethylation results in the buildup of 14α-methylated sterol precursors, such as lanosterol, eburicol, and 4,14-dimethylzymosterol.[1][6] These aberrant sterols integrate into the membrane, disrupting its normal packing and organization, which impairs the function of membrane-bound enzymes like chitin (B13524) synthase, leading to abnormal cell wall synthesis and further compromising the fungus.[4][7]

Figure 2: Inhibition of the ergosterol biosynthesis pathway by voriconazole.

Quantitative Data Summary

The efficacy and selectivity of voriconazole can be quantified through various metrics, including inhibitory concentrations against the target enzyme (IC₅₀), binding affinities (Kd), and minimum inhibitory concentrations (MIC) against fungal pathogens.

Table 1: Enzyme Inhibition and Binding Affinity

| Parameter | Target Enzyme | Organism | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | Lanosterol 14α-demethylase | Aspergillus fumigatus | 0.48 µM | [3] |

| IC₅₀ | Lanosterol 14α-demethylase (CYP51) | Homo sapiens | 112 µM | [12] |

| Kd | CYP51 | Candida albicans | ~10-56 nM | [8] |

| Kd | CYP51 | Homo sapiens | ~2,300 nM |[8] |

IC₅₀ (Half-maximal inhibitory concentration): Concentration of drug required to inhibit 50% of the enzyme's activity. Kd (Dissociation constant): A measure of binding affinity; lower values indicate tighter binding.

Table 2: In Vitro Antifungal Activity (MIC Ranges)

| Organism | MIC Range (µg/mL) | Reference |

|---|---|---|

| Aspergillus fumigatus (clinical isolates) | 0.016 - 0.5 | [13][14] |

| Candida albicans | 0.007 - 4.0 | [15] |

| Candida krusei | ≤ 0.003 - 4.0 | [6] |

| Cryptococcus neoformans | ≤ 0.03 - >8.0 | [16] |

| Fusarium spp. | 0.25 - >8.0 | [4] |

| Scedosporium apiospermum | 0.06 - 4.0 |[4] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: Therapeutic Drug Monitoring (TDM) Targets

| Parameter | Target Range (µg/mL) | Rationale | Reference |

|---|---|---|---|

| Trough Plasma Concentration | >1.0 - 2.0 | Associated with improved clinical efficacy | [17][18] |

| Trough Plasma Concentration | <5.5 | Associated with reduced risk of toxicity (e.g., hepatotoxicity) |[9][18] |

Key Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27-A for yeasts and M38-A for molds.

-

Inoculum Preparation: Fungal colonies from a 24-hour culture on a rich agar (B569324) medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline.[19] The suspension is adjusted spectrophotometrically to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[19] This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

-

Drug Dilution: Voriconazole is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.0078 to 4 µg/mL).[20]

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C.[21]

-

Endpoint Reading: MICs are determined visually or spectrophotometrically after 24, 48, or 72 hours, depending on the organism.[20][21] For azoles like voriconazole, the MIC is typically defined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.[16][20]

Fungal Sterol Composition Analysis by GC-MS

This method confirms the biochemical effect of voriconazole on the fungal cell.

-

Fungal Culture and Treatment: Fungi are cultured in a suitable liquid broth (e.g., YPD) to a specific growth phase.[22] A set of cultures is treated with a sub-inhibitory concentration of voriconazole, while a control set remains untreated.

-

Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation. The cell pellet undergoes saponification, typically by heating with a strong alcoholic base (e.g., potassium hydroxide (B78521) in methanol), to break open the cells and hydrolyze lipids.

-

Nonsaponifiable Lipid Extraction: The sterols (which are nonsaponifiable) are extracted from the mixture using an organic solvent like n-heptane or hexane.

-

Derivatization (Optional but common): To improve volatility and chromatographic separation, the extracted sterols can be derivatized to form trimethylsilyl (B98337) (TMSi) ethers.[23][24]

-

GC-MS Analysis: The extracted sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the different sterols based on their boiling points and interaction with the column. The MS fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, allowing for the identification and quantification of ergosterol and its precursors by comparing the results to known standards.[22][23][24]

Figure 3: General experimental workflow for fungal sterol analysis.

Recombinant CYP51 Inhibition Assay

This in vitro assay directly measures the inhibitory effect of voriconazole on its target enzyme.

-

Enzyme Expression and Purification: The gene encoding CYP51 from the target fungus (e.g., A. fumigatus) or from humans is cloned into an expression vector and transformed into a host system like E. coli.[8][12] The recombinant enzyme is then expressed and purified.

-

Reconstitution of Activity: The purified CYP51 enzyme is reconstituted in a system containing its redox partner, cytochrome P450 reductase, and lipids to mimic the membrane environment.[8]

-

Binding Affinity (Kd) Measurement: The binding of voriconazole to the enzyme is measured using spectrophotometric titration. As voriconazole binds to the heme iron of CYP51, it induces a characteristic spectral shift (a Type II spectrum), and the magnitude of this shift at different drug concentrations is used to calculate the dissociation constant (Kd).[8]

-

Inhibitory Activity (IC₅₀) Measurement: The catalytic activity of the reconstituted enzyme is measured by monitoring the demethylation of the substrate (lanosterol) in the presence of NADPH. The assay is run with various concentrations of voriconazole, and the concentration that inhibits 50% of the enzyme's activity is determined as the IC₅₀.[8][12]

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 3. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A new triazole, voriconazole (UK-109,496), blocks sterol biosynthesis in Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP51A1 polymorphism and voriconazole-associated hepatotoxicity in children undergoing hematopoietic cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Voriconazole Treatment Induces a Conserved Sterol/Pleiotropic Drug Resistance Regulatory Network, including an Alternative Ergosterol Biosynthesis Pathway, in the Clinically Important FSSC Species, Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Etest Method for Determining Voriconazole and Amphotericin B MICs for 162 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]

- 18. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. himedialabs.com [himedialabs.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis of Voriconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predominant synthetic pathways for Voricon-azole, a critical second-generation triazole antifungal agent. The document outlines the core chemical reactions, identifies key intermediates, presents detailed experimental protocols, and summarizes relevant quantitative data to support research and development in antifungal drug synthesis.

Overview of Voriconazole Synthesis

The most commercially prevalent synthesis of Voriconazole, a complex molecule with two chiral centers, typically involves a racemic approach followed by chiral resolution. This strategy focuses on constructing the carbon skeleton first and then separating the desired (2R,3S)-enantiomer from the other stereoisomers. The key steps in this pathway are the synthesis of two primary precursors, their subsequent condensation via a Reformatsky-type reaction, dechlorination of the resulting intermediate, and finally, resolution of the racemic product.

Alternative approaches, such as asymmetric synthesis, aim to establish the correct stereochemistry earlier in the process, thereby avoiding the need for resolution of a complex mixture of diastereomers. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Core Synthesis Pathway and Key Intermediates

The principal industrial synthesis route for Voriconazole can be broken down into four major stages, starting from commercially available materials.

Key Intermediates:

-

Intermediate 1 (I-1): 2-Chloro-2',4'-difluoroacetophenone

-

Intermediate 2 (I-2): 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Intermediate 3 (I-3): 6-Ethyl-5-fluoropyrimidin-4(3H)-one

-

Intermediate 4 (I-4): 4-Chloro-6-ethyl-5-fluoropyrimidine

-

Intermediate 5 (I-5): (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

-

Intermediate 6 (I-6): Racemic Voriconazole ((2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

-

Intermediate 7 (I-7): (2R,3S)-Voriconazole (1R)-(-)-10-camphorsulfonate salt

The logical flow of this synthesis is depicted in the following diagram.

Structure-Activity Relationship of Voriconazole Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144), a second-generation triazole antifungal agent, has established itself as a cornerstone in the management of invasive fungal infections. Its broad spectrum of activity, encompassing both yeasts and molds, is attributed to the specific inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] This technical guide delves into the intricate structure-activity relationships (SAR) of voriconazole analogs, providing a comprehensive overview of the key structural modifications that influence their antifungal potency. By synthesizing data from various studies, this document aims to furnish researchers and drug development professionals with a detailed understanding of the chemical features essential for potent antifungal activity, thereby guiding the design of novel, more effective antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of new antifungal therapies.[3] Voriconazole, a derivative of fluconazole, marked a significant advancement in antifungal treatment due to its enhanced activity against a wider range of fungal pathogens, including Aspergillus species.[4] The core structure of voriconazole, characterized by a (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol scaffold, presents multiple sites for chemical modification. Understanding how alterations at these positions impact the drug's interaction with its target enzyme and its overall antifungal efficacy is paramount for the rational design of next-generation triazoles. This guide will systematically explore the SAR of voriconazole analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action for voriconazole and its analogs is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[1][5] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, voriconazole and its analogs disrupt the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately compromising membrane integrity and function, and resulting in the inhibition of fungal growth and replication.[5]

Figure 1. Mechanism of action of voriconazole analogs.

Structure-Activity Relationship (SAR) Studies

The antifungal potency of voriconazole analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize the key SAR findings based on available literature.

Modifications of the Pyrimidine (B1678525) Ring

The 5-fluoropyrimidine (B1206419) moiety of voriconazole plays a crucial role in its antifungal activity. Modifications at this position have been explored to enhance potency and broaden the spectrum of activity. For instance, replacement of the pyrimidine ring with other heterocyclic systems has been a common strategy in the development of new triazole antifungals.

Modifications of the Difluorophenyl Ring

The 2,4-difluorophenyl group is another critical pharmacophore. The fluorine atoms contribute to the binding affinity with the target enzyme. Studies on related triazole antifungals have shown that the number and position of fluorine atoms on the phenyl ring significantly influence antifungal activity.

Modifications of the Triazole Ring

The 1,2,4-triazole (B32235) ring is essential for the coordination with the heme iron of the CYP51 enzyme. While this moiety is generally conserved, modifications to the side chains attached to the core structure can impact the overall efficacy and pharmacokinetic properties of the analogs.

Quantitative Data on Voriconazole Analogs

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected voriconazole analogs and other triazole derivatives against various fungal pathogens. MIC values are expressed in μg/mL.

Table 1: Antifungal Activity of Novel Triazole Derivatives against Candida Species

| Compound | C. albicans (SC5314) | C. albicans (Flu-res) | C. krusei |

| Voriconazole | 0.03 - 0.25 | - | 0.12 - 1 |

| Fluconazole | 0.25 - 2 | >64 | 8 - 64 |

| Analog 8b | 0.5 | 0.5 | 0.5 |

| Analog 8c | 0.5 | 0.5 | 0.5 |

| Analog 8e | 0.5 | - | 0.5 |

| Data from a study on novel fluconazole-based compounds with urea (B33335) functionality.[4][6] |

Table 2: Antifungal Activity of Novel Triazole Derivatives against Aspergillus Species

| Compound | A. fumigatus | A. flavus | A. niger |

| Voriconazole | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 |

| Itraconazole | 0.12 - 1 | 0.25 - 2 | 0.5 - 4 |

| Analog VT-1598 | 0.25 - 2 | 0.685 (GM) | 1.78 (GM) |

| GM: Geometric Mean MIC. Data from a study on novel antifungal agents.[7] |

Experimental Protocols

General Synthesis of Voriconazole Analogs

The synthesis of voriconazole analogs typically follows a multi-step reaction sequence. A general approach involves the preparation of the key intermediate, a substituted 1-(halophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, followed by a coupling reaction with a metallated heterocyclic derivative. The following is a generalized synthetic scheme.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 3. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Voriconazole - BioPharma Notes [biopharmanotes.com]

- 7. In vitro susceptibility testing of Candida and Aspergillus spp. to voriconazole and other antifungal agents using Etest: results of a French multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

Voriconazole Pharmacokinetics and Metabolism in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144) is a second-generation triazole antifungal agent that is a critical component in the treatment and prophylaxis of serious invasive fungal infections, particularly those caused by Aspergillus species. Its clinical utility is, however, complicated by a pharmacokinetic profile characterized by non-linearity and significant inter-individual variability. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic efficacy while minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of voriconazole in humans, with a focus on quantitative data, experimental methodologies, and the key enzymatic pathways involved.

Pharmacokinetic Profile

Voriconazole exhibits non-linear pharmacokinetics, primarily due to saturable metabolism, meaning that a proportional increase in dose does not result in a corresponding proportional increase in plasma concentrations.[1] This variability is significantly influenced by genetic polymorphisms in metabolizing enzymes, particularly Cytochrome P450 2C19 (CYP2C19).[2][3]

Table 1: Key Pharmacokinetic Parameters of Voriconazole in Adults

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (Oral) | >90% (reported as high as 96%) | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4] |

| Distribution | ||

| Volume of Distribution (Vd) | 2 - 4.6 L/kg | [4] |

| Plasma Protein Binding | ~60% | [4] |

| Metabolism | ||

| Primary Site | Liver | |

| Primary Enzymes | CYP2C19, CYP3A4, CYP2C9 | [5][6] |

| Major Metabolite | Voriconazole N-oxide (inactive) | [6] |

| Excretion | ||

| Route | Primarily hepatic metabolism (<2% excreted unchanged in urine) | [6] |

| Elimination Half-life (t½) | Approximately 6 hours (dose-dependent) | [4] |

Metabolism of Voriconazole

The metabolism of voriconazole is extensive and predominantly occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The primary metabolic pathway is N-oxidation, leading to the formation of the major, inactive metabolite, voriconazole N-oxide.[6] Other metabolic routes include hydroxylation of the methyl group and the fluoropyrimidine ring.[5][6]

Cytochrome P450 Isoenzymes

-

CYP2C19: This is the principal enzyme responsible for voriconazole metabolism.[5][6] Its activity is subject to genetic polymorphisms, which is a major source of the observed pharmacokinetic variability.

-

CYP3A4 and CYP2C9: These enzymes play a secondary role in the metabolism of voriconazole.[5][6]

The interplay of these enzymes in the metabolic clearance of voriconazole is a key determinant of drug exposure and, consequently, clinical outcomes.

Metabolic Pathway of Voriconazole

References

- 1. [PDF] Identification of factors influencing the pharmacokinetics of voriconazole and the optimization of dosage regimens based on Monte Carlo simulation in patients with invasive fungal infections. | Semantic Scholar [semanticscholar.org]

- 2. Effect of CYP2C19 polymorphism on the pharmacokinetics of voriconazole after single and multiple doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interpersonal Factors in the Pharmacokinetics and Pharmacodynamics of Voriconazole: Are CYP2C19 Genotypes Enough for Us to Make a Clinical Decision? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of Voriconazole

An In-depth Technical Guide to the Discovery and Development of Voriconazole (B182144)

Introduction

Voriconazole is a second-generation, broad-spectrum triazole antifungal agent developed to address the growing challenge of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] It represents a significant advancement over first-generation triazoles, such as fluconazole (B54011) and itraconazole (B105839), offering a wider spectrum of activity and improved efficacy against many resistant pathogens.[3][4] Patented in 1990 and receiving FDA approval in 2002, voriconazole has become a first-line therapy for life-threatening infections like invasive aspergillosis.[5][6][7] This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and the preclinical and clinical development that established its role in modern medicine.

Discovery and Rationale for Development

The development of voriconazole was driven by the clinical limitations of existing antifungal therapies in the 1980s and 1990s. While first-generation triazoles like fluconazole and itraconazole were safer than amphotericin B, they possessed a suboptimal spectrum of activity, and the emergence of resistant fungal strains was a growing concern.[3][4] Specifically, there was an urgent need for agents with reliable activity against Aspergillus species, a common cause of mortality in immunocompromised hosts, and against fluconazole-resistant Candida strains.[8]

Pfizer researchers structurally modified fluconazole, replacing one of its triazole rings with a fluorinated pyrimidine (B1678525) group and adding an α-methyl group.[8][9] This strategic modification led to a compound with enhanced potency and a broader spectrum of activity, particularly against filamentous fungi.[3][4] The resulting molecule, voriconazole, demonstrated superior in vitro and in vivo activity against a wide range of pathogens, justifying its progression into clinical development.[1][10]

Mechanism of Action

Voriconazole, like other azole antifungals, targets the fungal cell membrane's integrity by disrupting the biosynthesis of ergosterol (B1671047), its primary sterol component.[11][12]

Molecular Target and Pathway Inhibition

The primary molecular target of voriconazole is the fungal cytochrome P450 (CYP) enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or cyp51 gene.[8][13] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. Voriconazole binds to the heme iron cofactor in the active site of the enzyme with high affinity, effectively inhibiting its function.[14] This blockade leads to two key downstream effects:

-

Depletion of Ergosterol : The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[12]

-

Accumulation of Toxic Sterols : The inhibition of lanosterol 14α-demethylase causes a buildup of toxic 14α-methylated sterol precursors within the cell.[9][11]

The combination of ergosterol depletion and toxic sterol accumulation disrupts the function of membrane-bound enzymes, increases membrane permeability, and ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the organism.[9][12][15] Voriconazole's high selectivity for the fungal CYP51 enzyme over mammalian CYP enzymes contributes to its therapeutic index.[8]

Chemical Synthesis

The synthesis of voriconazole is a multi-step process that requires precise stereochemical control to produce the desired (2R,3S) enantiomer, which possesses the primary antifungal activity. While several synthetic routes exist, a common approach involves a key coupling reaction followed by chiral resolution.[16]

General Synthetic Workflow

A representative synthesis often begins with the preparation of two key intermediates: a substituted difluorophenyl ethanone (B97240) and a fluoropyrimidine derivative.[16][17] The core of the synthesis is the stereoselective coupling of these fragments, often achieved through a Reformatsky-type reaction or by using an organometallic reagent, to form the tertiary alcohol backbone.[16][17] This reaction typically produces a racemic mixture of diastereomers, from which the desired (2R,3S)/(2S,3R) pair is isolated. The final and most critical step is the chiral resolution of this pair, commonly accomplished by forming a salt with a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid, allowing for the crystallization and isolation of the pure (2R,3S)-voriconazole.[18][19]

Experimental Protocol: Chiral Resolution

Protocol synthesized from published methods.[18][19]

-

Dissolution : The voriconazole racemate (e.g., 0.05 mol) is dissolved in a suitable solvent, such as acetone (B3395972) (e.g., 75 mL).

-

Addition of Resolving Agent : A solution of L-(-)-10-camphorsulfonic acid (e.g., 13.9 g) dissolved in a co-solvent like methanol (B129727) (e.g., 24 mL) is added to the racemic mixture.

-

Salt Formation : The resulting mixture is heated to reflux for approximately 1 hour to ensure complete salt formation.

-

Crystallization : The solution is slowly cooled to room temperature, allowing the diastereomeric salt of (2R,3S)-voriconazole and (1R)-(-)-10-camphorsulfonic acid to selectively crystallize.

-

Filtration : The crystallized salt is collected by filtration and dried.

-

Liberation of Free Base : The purified camphorsulfonate salt is suspended in a biphasic system of water and an organic solvent (e.g., dichloromethane). The pH is adjusted to 11-12 with a base (e.g., 40% sodium hydroxide (B78521) solution) to liberate the free base of voriconazole into the organic layer.

-

Final Isolation : The organic layer is separated, dried, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a solvent like isopropanol (B130326) to yield pure (2R,3S)-voriconazole.

Preclinical Development

In Vitro Activity

Voriconazole demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi. Standardized broth microdilution assays (e.g., CLSI M38-A for filamentous fungi) are used to determine the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth. Voriconazole is highly active against Aspergillus species and most Candida species, including those resistant to fluconazole like C. krusei and C. glabrata.[8][13] It also shows activity against emerging pathogens such as Scedosporium and Fusarium.[8][20]

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Candida spp. | Varies | 0.03 - 8 | N/A | N/A | [13] |

| Aspergillus fumigatus | 23 | 0.125 - 2 | N/A | N/A | [21] |

| Scedosporium apiospermum | 27 | N/A | N/A | N/A | [20] |

| Scedosporium prolificans | 43 | N/A | N/A | N/A | [20] |

| Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. N/A indicates data not available in the cited sources. |

In Vivo Animal Models

Preclinical efficacy was established in various animal models of invasive fungal infections, primarily in immunocompromised mice and guinea pigs.[22][23] These studies are crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Experimental Protocol: Murine Model of Disseminated Aspergillosis Protocol synthesized from published methods.[22]

-

Immunosuppression : Mice (e.g., BALB/c) are immunosuppressed using agents like cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) administered intraperitoneally for several days prior to infection.

-

Infection : Mice are infected via intravenous injection with a standardized inoculum of Aspergillus fumigatus conidia (e.g., 10⁵ CFU/mouse).

-

Treatment : Treatment with voriconazole (e.g., 25 mg/kg daily) or a vehicle control is initiated 24 hours post-infection and continued for a defined period (e.g., 7-10 days).

-

Endpoints : Efficacy is assessed by multiple endpoints:

-

Survival : Monitoring and recording animal survival over time.

-

Fungal Burden : Quantifying the fungal load in target organs (kidneys, brain, lungs) by plating homogenized tissue and counting colony-forming units (CFU).

-

Biomarkers : Measuring levels of fungal biomarkers like galactomannan (B225805) in serum.

-

In these models, voriconazole treatment significantly prolonged survival and reduced fungal burden in target organs compared to control groups.[22] Such studies established that the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is the PK/PD index that best correlates with efficacy.[23][24]

Pharmacokinetics and Toxicology

Voriconazole exhibits high oral bioavailability (approx. 96%) and is extensively distributed throughout the body.[5][15] It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 being the main enzyme involved, followed by CYP3A4 and CYP2C9.[2][8] This metabolic pathway is subject to genetic polymorphism, particularly in CYP2C19, which can lead to significant inter-individual variability in drug exposure.[2][8] In adults, voriconazole displays non-linear (Michaelis-Menten) pharmacokinetics, whereas in children, its pharmacokinetics are linear.[25] Toxicology studies identified potential for hepatotoxicity and visual disturbances, which were subsequently monitored closely in clinical trials.[26]

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~96% | [5][15] |

| Protein Binding | 58% | [5] |

| Volume of Distribution | ~4.2 L/kg | [15] |

| Primary Metabolizing Enzyme | CYP2C19 | [2][8] |

| Elimination Half-life | ~6 hours (Dose-dependent) | [5][15] |

| Excretion | ~80% Urine | [5] |

Clinical Development

The clinical development program for voriconazole was designed to establish its safety and efficacy in treating severe fungal infections for which existing therapies were inadequate.

Phase I-II Trials

Phase I trials in healthy volunteers established the initial safety profile and pharmacokinetic parameters. Phase II trials focused on dose-finding and provided the first evidence of efficacy in patients. A key open-label, non-comparative Phase II study evaluated voriconazole for acute invasive aspergillosis (IA).[27][28]

Experimental Protocol: Phase II Invasive Aspergillosis Trial Protocol synthesized from published methods.[27][28]

-

Patient Population : Immunocompromised patients with proven or probable invasive aspergillosis.

-

Dosing Regimen : Intravenous voriconazole loading dose (6 mg/kg twice daily on day 1), followed by a maintenance dose (3 mg/kg twice daily for at least 6 days). Patients could then be switched to oral therapy (200 mg twice daily).

-

Treatment Duration : Up to 24 weeks.

-

Primary Endpoint : Overall response rate at the end of therapy, assessed by a data review committee based on clinical, radiographic, and mycological evidence. Responses were categorized as complete, partial, stable, or failure.

Phase III Trials and Key Efficacy Data

Phase III trials were large, often randomized, multicenter studies comparing voriconazole to the standard of care at the time.

Invasive Aspergillosis (IA) : The landmark trial for IA compared voriconazole with amphotericin B. Voriconazole demonstrated superior efficacy and better survival, establishing it as the new standard of care.

Candidemia : A large, randomized study compared voriconazole to a regimen of amphotericin B followed by fluconazole for candidemia in non-neutropenic patients. The study demonstrated that voriconazole was non-inferior to the comparator arm, leading to its approval for this indication.[29]

Esophageal Candidiasis : In a comparative trial against fluconazole, voriconazole demonstrated high success rates and was found to be an effective treatment.[30]

| Indication | Comparator | Number of Patients (Voriconazole Arm) | Key Efficacy Outcome | Success Rate (Voriconazole) | Reference(s) |

| Acute Invasive Aspergillosis | Amphotericin B | N/A (Study was open-label) | Good Response (Complete or Partial) | 48% | [27][28] |

| Candidemia | Amphotericin B followed by Fluconazole | 283 | Successful Outcome at 12 Weeks Post-EOT | N/A (Non-inferiority met) | [29] |

| Esophageal Candidiasis | Fluconazole | N/A | Endoscopic Cure Rate | 98% | [30] |

| N/A: Data not available in the cited sources. |

Safety and Tolerability

Across clinical trials, voriconazole was generally well-tolerated. The most common treatment-related adverse events included transient and reversible visual disturbances (e.g., blurred vision, photophobia), elevated liver function tests, and skin rash.[26][31] Serious hepatic reactions, though uncommon, were reported, necessitating routine monitoring of liver function during therapy.[26]

Conclusion

The development of voriconazole marked a pivotal moment in the management of invasive fungal infections. Born from a need to overcome the limitations of first-generation azoles, its targeted design resulted in a potent, broad-spectrum agent with significant clinical impact. Through a rigorous development process encompassing detailed preclinical evaluation and extensive clinical trials, voriconazole was established as a first-line therapy for invasive aspergillosis and a crucial option for other serious mycoses. Its story serves as a prime example of successful rational drug design in the anti-infective space, providing a vital tool for clinicians treating the most vulnerable patient populations.

References

- 1. Second-generation azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] History of the development of azole derivatives. | Semantic Scholar [semanticscholar.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Voriconazole - Wikipedia [en.wikipedia.org]

- 6. fda.gov [fda.gov]

- 7. Drug Approval Package: Vfend (Voriconazole) NDA #21266 & 21267 [accessdata.fda.gov]

- 8. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. Voriconazole | 137234-62-9 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. API SYNTHESIS INTERNATIONAL: VORICONAZOLE [apisynthesisint.blogspot.com]

- 17. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]

- 18. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 20. academic.oup.com [academic.oup.com]

- 21. An in vitro and in vivo study on the synergistic effect and mechanism of itraconazole or voriconazole alone and in combination with tetrandrine against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Integrated Population Pharmacokinetic Analysis of Voriconazole in Children, Adolescents, and Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. fiercepharma.com [fiercepharma.com]

- 27. Efficacy and safety of voriconazole in the treatment of acute invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Pfizer's antifungal medicine VFEND® receives FDA approval | EurekAlert! [eurekalert.org]

- 30. Pfizer's VFEND(R) receives FDA approval for treatment of esophageal candidiasis | EurekAlert! [eurekalert.org]

- 31. An observational efficacy and safety analysis of the treatment of acute invasive aspergillosis using voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Voriconazole's Inhibition of Lanosterol 14α-Demethylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144), a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by potently inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. This technical guide provides an in-depth analysis of the molecular interactions, quantitative inhibition data, and experimental methodologies used to characterize the binding of voriconazole to its target. It is intended to serve as a comprehensive resource for researchers and professionals involved in antifungal drug development and the study of fungal pathogens.

Introduction

Fungal infections, particularly in immunocompromised individuals, pose a significant global health challenge. The azole class of antifungals remains a cornerstone of treatment, and voriconazole is a prominent member of this class.[1][2] Its efficacy is rooted in its specific and high-affinity binding to lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for fungal survival.[1][3][4] This enzyme, also known as CYP51 or Erg11p in fungi, catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of ergosterol.[3][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][5] This document details the mechanism of this inhibition, presents quantitative data on its potency, and describes the experimental protocols used to study this critical drug-target interaction.

Mechanism of Action

Voriconazole's primary mechanism of action is the disruption of the ergosterol biosynthesis pathway through the inhibition of lanosterol 14α-demethylase.[1][4][6]

Ergosterol Biosynthesis Pathway and the Role of Lanosterol 14α-Demethylase:

The synthesis of ergosterol is a multi-step process that begins with acetyl-CoA and proceeds through the formation of lanosterol.[6] Lanosterol 14α-demethylase then catalyzes a crucial three-step monooxygenation reaction to remove the C14-methyl group from lanosterol.[3] This demethylation is a rate-limiting step in the pathway.[7]

Inhibition by Voriconazole:

Voriconazole, as a triazole antifungal, possesses a nitrogen-containing triazole ring. This ring structure allows voriconazole to bind to the active site of lanosterol 14α-demethylase. Specifically, the N-4 nitrogen of the triazole ring coordinates with the heme iron atom within the enzyme's active site.[8] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.[9]

The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the pathway leads to a decrease in the production of ergosterol, compromising the structural integrity and function of the fungal cell membrane.[1][4]

-

Accumulation of Toxic Sterols: The inhibition causes a buildup of 14α-methylated sterol precursors, such as lanosterol.[1][3] These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[1][4]

Quantitative Inhibition Data

The potency of voriconazole has been quantified against lanosterol 14α-demethylase from various fungal pathogens and compared to its effect on the human ortholog. This selectivity is crucial for its therapeutic index.

Table 1: Voriconazole Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

| Fungal Species | Parameter | Value (µM) | Notes |

| Candida albicans | Kd | ~0.010 - 0.056 | Tightly binds to CaCYP51.[8] |

| Candida albicans | IC50 | 0.2 | Determined in CYP51 reconstitution assays with 1 µM CaCYP51.[10] |

| Aspergillus fumigatus | IC50 | 55- to 120-fold lower than for HsCYP51 | Strongly inhibits AfCYP51A and AfCYP51B.[11][12] |

Table 2: Voriconazole Inhibition of Human Lanosterol 14α-Demethylase (CYP51)

| Parameter | Value (µM) | Notes |

| Kd | ~2.3 | Weakly binds to HsCYP51.[8] |

| IC50 | 112 | Relatively poor inhibitor of HsCYP51 activity.[11][12] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kd (Dissociation constant) is a measure of binding affinity between the inhibitor and the enzyme.

Experimental Protocols

The characterization of voriconazole's inhibitory activity relies on several key experimental techniques.

Recombinant CYP51 Expression and Purification

To obtain sufficient quantities of lanosterol 14α-demethylase for in vitro assays, the enzyme is typically expressed recombinantly.

Methodology:

-

Gene Cloning: The gene encoding CYP51 from the target organism (e.g., Candida albicans, Aspergillus fumigatus, or Homo sapiens) is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.[8][11]

-

Host Expression: The expression vector is transformed into a suitable host, commonly Escherichia coli.[8][11][13]

-

Cell Lysis and Solubilization: The cells are harvested and lysed. As CYP51 is a membrane-associated protein, detergents are used to solubilize the enzyme from the membrane fraction.[9][14]

-

Purification: The tagged protein is purified using affinity chromatography (e.g., nickel-NTA for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be employed to achieve homogeneity.[8][13]

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.[13]

CYP51 Reconstitution Assay (IC50 Determination)

This assay measures the enzymatic activity of CYP51 in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl), the purified recombinant CYP51 enzyme, and a redox partner such as cytochrome P450 reductase, which is necessary for CYP450 enzyme function.[8][10]

-

Inhibitor Addition: Voriconazole is added to the reaction mixtures at a range of concentrations. A control with no inhibitor is also prepared.[10]

-

Substrate Addition: The reaction is initiated by adding the substrate, lanosterol, typically dissolved in a detergent.[8][10]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.[15]

-

Reaction Termination and Product Extraction: The reaction is stopped, often by adding a solvent like ethyl acetate, which also serves to extract the sterols.

-

Analysis: The extracted sterols are analyzed, commonly by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to quantify the amount of product formed or the remaining substrate.[15]

-

Data Analysis: The percentage of inhibition at each voriconazole concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Spectroscopic Binding Assays (Kd Determination)

UV-visible difference spectroscopy is used to study the direct binding of azole inhibitors to the heme iron of CYP51 and to determine the dissociation constant (Kd).

Methodology:

-

Sample Preparation: Purified CYP51 is diluted in a suitable buffer and divided equally into two matched cuvettes.

-

Baseline Correction: A baseline spectrum is recorded to ensure the absorbance of both samples is identical.

-

Ligand Titration: Small aliquots of a concentrated voriconazole stock solution are added to the sample cuvette, while an equal volume of solvent is added to the reference cuvette.

-

Spectral Measurement: After each addition and gentle mixing, the difference spectrum is recorded. The binding of the azole nitrogen to the heme iron causes a characteristic spectral shift, known as a type II difference spectrum, with a peak typically around 429-431 nm and a trough around 411-413 nm.[8]

-

Data Analysis: The change in absorbance (ΔA = Apeak - Atrough) is plotted against the voriconazole concentration. The resulting saturation curve is then fitted to an appropriate binding equation (e.g., the Morrison equation for tight-binding inhibitors) to calculate the Kd.[16]

Structural Basis of Inhibition

X-ray crystallography has provided detailed insights into the interaction between voriconazole and the active site of lanosterol 14α-demethylase.[17][18] The crystal structure of Saccharomyces cerevisiae CYP51 in complex with voriconazole (PDB ID: 5HS1) reveals the precise orientation of the drug within the active site.[17][18] These structural studies confirm the coordination of the triazole N-4 with the heme iron and highlight key amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor.[17] This structural information is invaluable for understanding the basis of voriconazole's potency and selectivity and for the rational design of new antifungal agents.[19]

Conclusion

Voriconazole's potent and selective inhibition of fungal lanosterol 14α-demethylase is the foundation of its clinical efficacy. By disrupting the ergosterol biosynthesis pathway, it compromises the fungal cell membrane, leading to fungistatic or fungicidal effects. The quantitative data from in vitro assays consistently demonstrate its high affinity for the fungal enzyme and significantly lower affinity for the human counterpart, explaining its favorable therapeutic window. The detailed experimental protocols and structural insights discussed herein provide a comprehensive framework for the continued study of this important antifungal agent and the development of next-generation therapies targeting CYP51.

References

- 1. nbinno.com [nbinno.com]

- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. A non-azole inhibitor of lanosterol 14 alpha-methyl demethylase in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. 5hs1 - Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) complexed with Voriconazole - Summary - Protein Data Bank Japan [pdbj.org]

- 18. researchgate.net [researchgate.net]

- 19. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ergosterol Biosynthesis Pathway and Voriconazole Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an indispensable component of the fungal cell membrane, playing a crucial role in maintaining cellular integrity, fluidity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol represents a critical target for antifungal therapy due to its absence in mammalian cells, which instead utilize cholesterol. This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, with a specific focus on the mechanism of action of Voriconazole, a broad-spectrum triazole antifungal agent. Voriconazole effectively inhibits lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the pathway, leading to the disruption of fungal cell membrane synthesis and subsequent cell death. This document details the molecular interactions, quantitative efficacy data, and standardized experimental protocols relevant to the study of ergosterol synthesis inhibitors, serving as a vital resource for professionals in antifungal research and drug development.

The Ergosterol Biosynthesis Pathway: A Key Fungal Process

The synthesis of ergosterol is a complex, multi-step process that occurs primarily in the endoplasmic reticulum of fungal cells. The pathway can be broadly divided into three main stages, which have been extensively studied, particularly in Saccharomyces cerevisiae.[1]

-

Mevalonate Pathway: This initial stage begins with Acetyl-CoA and results in the synthesis of the isoprenoid precursor, farnesyl pyrophosphate (FPP).

-

Squalene (B77637) Synthesis: Two molecules of FPP are condensed to form squalene, the first committed precursor for sterol synthesis. This reaction is catalyzed by squalene synthase (Erg9).

-

Post-Squalene Modification (Late Pathway): This final and extensive stage involves a series of enzymatic reactions, including cyclization, demethylation, desaturation, and reduction, that convert squalene first to lanosterol and ultimately to ergosterol.[1] Two rate-limiting steps in this part of the pathway are catalyzed by the enzymes Erg1 and Erg11.[1]

The key enzymes in the late pathway include:

-

Squalene epoxidase (Erg1): Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).

-

Lanosterol synthase (Erg7): Cyclizes 2,3-oxidosqualene to lanosterol.

-

Lanosterol 14-alpha-demethylase (Erg11/CYP51): A cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is a critical step and the primary target of azole antifungals.[2][3]

-

Other enzymes (Erg24, Erg25, Erg26, Erg27, Erg6, Erg2, Erg3, Erg5): A series of enzymes that further modify the sterol molecule to produce the final product, ergosterol.

The ergosterol biosynthesis pathway is essential for fungal viability, and its disruption leads to the accumulation of toxic sterol intermediates and a loss of cell membrane integrity.[3]

Voriconazole: Mechanism of Action

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against yeasts and molds.[4] Its primary mechanism of action is the potent and specific inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol 14-alpha-demethylase (CYP51).[2][3]

The nitrogen atom in the triazole ring of Voriconazole binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate, lanosterol.[5] This inhibition blocks the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterols: The blockage of the pathway leads to an accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[2]

This dual effect ultimately leads to the inhibition of fungal growth and cell death.[2][4]

Quantitative Data

The efficacy of Voriconazole can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) against different fungal species and the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against its target enzyme.

Minimum Inhibitory Concentration (MIC) of Voriconazole

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Voriconazole MIC Distribution for Candida Species

| Candida Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 8619 | ≤0.007 - 4 | 0.007 | 0.03 | [6] |

| C. glabrata | 2415 | ≤0.007 - 16 | 0.06 | 0.5 | [6] |

| C. parapsilosis | 2278 | ≤0.007 - 2 | 0.007 | 0.12 | [6] |

| C. tropicalis | 1895 | ≤0.007 - 4 | 0.015 | 0.06 | [6] |

| C. krusei | 508 | ≤0.007 - 8 | 0.12 | 0.5 | [6] |

| C. auris | 400 | 0.03 - 8 | - | - | [4] |

Table 2: Voriconazole MIC Distribution for Aspergillus Species

| Aspergillus Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| A. fumigatus | 2815 | ≤0.03 - 8 | 0.5 | 1 | [7] |

| A. flavus | 592 | ≤0.03 - 4 | 0.5 | 1 | [7] |

| A. niger | 520 | ≤0.06 - 4 | 1 | 2 | [7] |

| A. terreus | 462 | ≤0.03 - 4 | 0.5 | 1 | [7] |

| A. versicolor | 84 | ≤0.06 - 4 | 1 | 2 | [7] |

Inhibition of Lanosterol 14-alpha-demethylase

The potency of Voriconazole against its target enzyme is a direct measure of its intrinsic activity.

Table 3: Voriconazole Inhibition of Lanosterol 14-alpha-demethylase (CYP51)

| Enzyme Source | Parameter | Value | Reference(s) |

| Candida albicans | Kd | ~2,300 nM | [8] |

| Homo sapiens | Kd | ~2,300 nM | [8] |

| Homo sapiens | IC₅₀ | 112 µM | [9] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M60)

This protocol outlines the reference method for determining the MIC of Voriconazole against yeast isolates.

Materials:

-

96-well U-bottom microtiter plates

-

RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS to pH 7.0

-

Voriconazole powder

-

Yeast inoculum

-

Spectrophotometer or inverted mirror

Procedure:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of Voriconazole in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of RPMI 1640 medium into all wells of the microtiter plate.

-

Add 100 µL of the Voriconazole stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a drug concentration range of 0.0078 to 4 µg/mL.

-

-

Inoculum Preparation:

-

Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of Voriconazole that causes a significant reduction (approximately 50%) in turbidity compared to the growth control well (no drug). This can be assessed visually or spectrophotometrically.[10]

Ergosterol Extraction and Quantification by HPLC

This protocol describes a method for extracting and quantifying ergosterol from fungal cells.

Materials:

-

Fungal cell pellet

-

Potassium hydroxide (B78521) (KOH)

-

n-Heptane or Hexane

-

HPLC system with a C18 column and UV detector

-

Ergosterol standard

Procedure:

-

Saponification:

-

To a known weight of fungal cell pellet, add 3 mL of 25% alcoholic KOH solution (25g KOH in 35 mL sterile distilled water, brought to 100 mL with 100% methanol).

-

Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour.

-

-

Extraction:

-

Allow the samples to cool to room temperature.

-

Add 1 mL of sterile distilled water and 3 mL of n-heptane (or hexane).

-

Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the upper heptane (B126788) layer.

-

-

Sample Preparation for HPLC:

-

Carefully transfer the upper heptane layer to a clean tube.

-

Evaporate the heptane to dryness under a stream of nitrogen.

-

Reconstitute the dried sterol extract in a known volume of methanol.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Elute with an isocratic mobile phase of 100% methanol at a flow rate of 1 mL/min.

-

Detect ergosterol by its characteristic absorbance spectrum with peaks at 282 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure ergosterol.

-

Calculate the amount of ergosterol in the sample by comparing the peak area to the standard curve.

-

Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds against recombinant lanosterol 14-alpha-demethylase.

Materials:

-

Recombinant human or fungal CYP51 enzyme

-

Cytochrome P450 reductase (CPR)

-

NADPH

-

Lanosterol (substrate)

-

Voriconazole (or other test inhibitors)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine) to aid in substrate solubility.[8]

-

HPLC system for product analysis

Procedure:

-

Reconstitution of the Enzyme System:

-

In a reaction tube, combine the reaction buffer, lipid mixture, CPR, and CYP51 enzyme.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow for the formation of the functional enzyme complex.

-

-

Inhibitor Addition:

-

Add Voriconazole or the test inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

-

Initiation of the Reaction:

-

Add lanosterol (solubilized in a suitable detergent or lipid mixture) to the reaction tubes to a final concentration of approximately 50 µM.[8]

-

Initiate the enzymatic reaction by adding NADPH.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of the Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or a mixture of chloroform (B151607) and methanol).

-

Product Analysis:

-

Extract the sterols from the reaction mixture.

-

Analyze the formation of the demethylated product from lanosterol using HPLC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

Conclusion

The ergosterol biosynthesis pathway remains a cornerstone of antifungal drug development due to its essentiality in fungi and its distinction from mammalian cholesterol synthesis. Voriconazole's potent inhibition of lanosterol 14-alpha-demethylase exemplifies the success of targeting this pathway. A thorough understanding of the molecular mechanisms, quantitative measures of efficacy, and standardized experimental protocols are paramount for the continued development of novel and effective antifungal agents. This technical guide provides a foundational resource for researchers and professionals dedicated to combating invasive fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lanosterol 14-alpha-demethylase (human, recombinant) | Cayman Chemical | Biomol.com [biomol.com]

Voriconazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144) is a second-generation triazole antifungal agent that has become a cornerstone in the treatment of serious and invasive fungal infections. Its broad spectrum of activity, encompassing both yeasts and molds, has made it an invaluable tool in the clinical management of immunocompromised patients. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of voriconazole, intended for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Properties

Voriconazole, chemically designated as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, is a synthetic derivative of fluconazole. Its structure is characterized by a core triazole ring, which is essential for its antifungal activity, attached to a fluorinated pyrimidine (B1678525) and a difluorophenyl group.

Chemical Structure:

Table 1: Physicochemical Properties of Voriconazole

| Property | Value | References |

| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | [1] |

| CAS Number | 137234-62-9 | [1] |

| Molecular Formula | C₁₆H₁₄F₃N₅O | [1] |

| Molecular Weight | 349.31 g/mol | [1] |

| Melting Point | 127-130 °C | [1] |

| Solubility | Low aqueous solubility. Soluble in organic solvents such as ethanol (B145695) and DMSO. | [2][3] |

| Appearance | White to off-white crystalline powder |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis